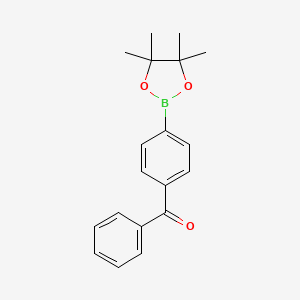

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Descripción general

Descripción

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21BO3 and its molecular weight is 308.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as a boronic ester, is primarily used in organic synthesis . The compound’s primary targets are organic molecules that undergo reactions such as Suzuki coupling .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to an organic molecule. The boronic ester group in the compound, which consists of a boron atom bonded to two oxygen atoms, plays a crucial role in this process .

Biochemical Pathways

The compound affects the biochemical pathway of organic synthesis. Specifically, it is involved in the Suzuki coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki coupling reaction . For instance, it can be used to synthesize aggregation-induced emission molecules (TPA-AN-TPM), which form ultrabright red AIE dots with an absolute quantum yield of 12.9% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the presence of a catalyst (such as palladium), the temperature, and the pH of the reaction environment . Additionally, the compound should be stored under inert gas and away from air to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as ligases and transferases, which catalyze the formation of new chemical bonds. The nature of these interactions involves the formation of transient complexes, where the boron atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it has been observed to inhibit the proliferation of certain cell lines by interfering with the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalysis. It also affects gene expression by interacting with transcription factors and modifying chromatin structure . The boron atom in the compound plays a key role in these interactions, acting as an electrophilic center that facilitates the formation of covalent bonds with nucleophiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The degradation products of this compound can also have biological activity, contributing to its overall effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the species and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to boron metabolism. It interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion to various metabolites . These metabolic pathways can affect the overall bioavailability and activity of the compound, influencing its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as it may accumulate in certain tissues and exert localized effects .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes .

Actividad Biológica

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone (CAS Number: 12158596), is a compound that has garnered attention for its unique structural properties and potential biological applications. This article examines its biological activity, focusing on its antimicrobial properties and its role in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 308.2 g/mol. The structure features a phenyl group linked to a dioxaborolane moiety, which is significant for its reactivity in various chemical reactions such as Suzuki coupling.

Antimicrobial Properties

Recent studies have indicated that compounds containing boronic acid derivatives exhibit promising antimicrobial activity. The introduction of the pinacolborane group in the para position of phenyl rings enhances this activity. For instance:

- Study Findings : A study investigating various organophosphonates found that the incorporation of boronic acid moieties significantly improved antimicrobial efficacy against Escherichia coli strains. The minimal inhibitory concentration (MIC) was notably lower for compounds with these modifications compared to their counterparts without boronic groups .

Cancer Research

The compound's potential in cancer treatment has also been explored:

- Cytotoxicity Studies : Research focused on phenylboronic acid derivatives has shown that they can inhibit cancer cell growth while sparing normal cells. For example, derivatives of thalidomide with similar structural features demonstrated selective cytotoxicity towards tumorigenic cells at concentrations as low as 10 µM .

Case Studies

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules:

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Role as a Ligand in Cross-Coupling Reactions

The compound serves as a versatile ligand in Suzuki coupling reactions. The presence of the boron atom allows it to participate in cross-coupling reactions with various electrophiles, leading to the formation of complex organic molecules. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity .

1.2 Synthesis of Aggregation-Induced Emission Molecules

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is utilized in the synthesis of aggregation-induced emission (AIE) molecules. These compounds have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their enhanced luminescent properties when aggregated .

Materials Science

2.1 Development of Metal-Organic Frameworks (MOFs)

This compound is employed as a building block for creating metal-organic frameworks (MOFs). Its boron-containing structure allows for the formation of stable frameworks that can be used for gas storage and separation applications. The incorporation of this compound into MOFs enhances their thermal stability and surface area .

2.2 Formation of Covalent Organic Frameworks (COFs)

In addition to MOFs, this compound is also used in the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in catalysis and drug delivery systems .

Medicinal Chemistry

3.1 Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity against various strains of bacteria. The incorporation of the boronic acid moiety significantly enhances the selectivity and efficacy of these compounds as potential antimicrobial agents .

3.2 Potential Chemotherapeutic Applications

The structural features of this compound suggest potential applications in developing new chemotherapeutic agents. Its ability to cross biological membranes could facilitate drug delivery to target sites within the body .

Case Studies

Propiedades

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXNDKEDAWVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478836 | |

| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-03-9 | |

| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.